molecular formula C12H8ClN3S B2434996 4-(5-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine CAS No. 860788-63-2

4-(5-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine

Cat. No.: B2434996
CAS No.: 860788-63-2
M. Wt: 261.73
InChI Key: FVCAAUADNSOSIV-UHFFFAOYSA-N
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Description

4-(5-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a thienyl and a pyrrolyl group. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

4-(5-chlorothiophen-2-yl)-2-pyrrol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3S/c13-11-4-3-10(17-11)9-5-6-14-12(15-9)16-7-1-2-8-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCAAUADNSOSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=CC(=N2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819006
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Diketone-Amidine Cyclocondensation

The most direct route involves cyclocondensation of 1-(5-chlorothiophen-2-yl)propane-1,3-dione with 1H-pyrrole-1-carboxamidine under basic conditions. This method mirrors protocols used for analogous pyridinylpyrimidines.

Procedure :

  • Synthesis of 1-(5-chlorothiophen-2-yl)propane-1,3-dione :
    • 5-Chlorothiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride.
    • Friedel-Crafts acylation with acetyl chloride yields the diketone.
  • Cyclocondensation :
    • The diketone reacts with 1H-pyrrole-1-carboxamidine in ethanol under reflux with sodium methoxide as a base.
    • The reaction proceeds via nucleophilic attack of the amidine’s nitrogen on the diketone’s carbonyl groups, followed by dehydration to form the pyrimidine ring.

Key Parameters :

  • Temperature: 80–100°C
  • Yield: ~60–70% (inferred from similar reactions)
  • Byproducts: Unreacted diketone and oligomeric species.

Ketoester-Guanidine Cyclization

An alternative approach employs ethyl 5-chlorothiophene-2-acetoacetate and pyrrole-substituted guanidines. This method, adapted from thiazolylpyrimidine syntheses, leverages microwave-assisted conditions for accelerated kinetics.

Procedure :

  • Preparation of Ethyl 5-Chlorothiophene-2-Acetoacetate :
    • Claisen condensation of ethyl 5-chlorothiophene-2-acetate with ethyl acetate using sodium ethoxide.
  • Microwave-Assisted Cyclization :
    • React the ketoester with 1H-pyrrole-1-carboxamidine in dimethylformamide (DMF) under microwave irradiation (140°C, 45 min).

Advantages :

  • Reduced reaction time (45 min vs. 12–24 h for conventional heating).
  • Improved regioselectivity due to uniform heating.

Halogen Displacement Methodologies

Nucleophilic Aromatic Substitution

A two-step strategy starting from 4-chloro-2-(1H-pyrrol-1-yl)pyrimidine enables late-stage introduction of the thienyl group.

Step 1: Synthesis of 4-Chloro-2-(1H-Pyrrol-1-yl)Pyrimidine

  • Condensation of 1H-pyrrole-1-carboxamidine with ethyl acetoacetate forms 4-hydroxy-2-(1H-pyrrol-1-yl)pyrimidine.
  • Chlorination with phosphoryl chloride (POCl₃) at reflux yields the 4-chloro intermediate.

Step 2: Thienyl Group Introduction

  • Challenges : Direct nucleophilic substitution with thiophene is inefficient due to poor nucleophilicity.
  • Solution : Utilize a Suzuki-Miyaura coupling with 5-chlorothiophen-2-ylboronic acid.
    • Conditions: Pd(PPh₃)₄ catalyst, sodium carbonate base, dimethoxyethane (DME) solvent, 80°C.
    • Yield: ~70% (extrapolated from analogous arylations).

Metal-Halogen Exchange

For enhanced reactivity, lithiation of 4-chloropyrimidine followed by quenching with 5-chlorothiophene-2-carbaldehyde has been proposed.

Procedure :

  • Generate a lithiated species at C4 using LDA (lithium diisopropylamide) at −78°C.
  • Quench with 5-chlorothiophene-2-carbaldehyde to form the secondary alcohol.
  • Dehydrate using MnO₂ to yield the target compound.

Limitations :

  • Requires strict anhydrous conditions.
  • Low functional group tolerance.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

This method is ideal for introducing aromatic substituents post-pyrimidine ring formation.

Substrate Preparation :

  • Synthesize 4-bromo-2-(1H-pyrrol-1-yl)pyrimidine via bromination of 4-hydroxy precursor with POBr₃.

Coupling Conditions :

  • 5-Chlorothiophen-2-ylboronic acid (1.2 equiv), Pd(dppf)Cl₂ catalyst, K₂CO₃ base, DME/H₂O (3:1), 90°C.

Yield Optimization :

  • Microwave assistance reduces reaction time to 20 min with comparable yields (~75%).

Analytical Characterization

Critical data for verifying successful synthesis include:

Technique Key Signals Reference
¹H NMR - Pyrrole protons: δ 6.2–6.4 ppm (multiplet)
- Thienyl protons: δ 7.1–7.3 ppm (doublet, J = 3.6 Hz)
HRMS [M + H]⁺: m/z 261.0738 (C₁₂H₈ClN₃S)
IR C=N stretch: 1580–1600 cm⁻¹

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclocondensation :

    • Competing pathways may yield 4-pyrrolyl-2-thienyl regioisomers.
    • Solution : Use bulky bases (e.g., DBU) to favor kinetic control.
  • Purification Difficulties :

    • Similar polarities of product and byproducts complicate column chromatography.
    • Solution : Employ reverse-phase HPLC with acetonitrile/water gradients.
  • Functional Group Compatibility :

    • POCl₃ chlorination may degrade thiophene rings.
    • Mitigation : Substitute POCl₃ with PCl₅ at lower temperatures (0°C).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl or pyrrolyl rings.

    Reduction: Reduction reactions could potentially modify the pyrimidine ring or the substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions activated by the electron-withdrawing chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated intermediates, organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its structural features facilitate the development of novel compounds with tailored properties.

Biological Studies

Research has indicated potential biological activities, including:

  • Antimicrobial Activity : The compound exhibits inhibitory effects against various bacterial strains.
  • Anticancer Properties : Studies suggest that it may induce apoptosis in cancer cell lines by targeting specific cellular pathways .

Medicinal Chemistry

Investigations into its therapeutic potential have revealed:

  • Anti-inflammatory Effects : It has shown promise in reducing inflammation comparable to established anti-inflammatory agents .
  • Antiviral Activity : Preliminary studies indicate activity against certain viral infections, warranting further exploration .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in inflammation markers
AntiviralActivity against specific viruses

Case Study 1: Anticancer Activity

A study published in the Egyptian Journal of Chemistry evaluated the anticancer effects of various pyrimidine derivatives, including 4-(5-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine. The results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further drug development .

Case Study 2: Anti-inflammatory Properties

Research conducted on the anti-inflammatory properties of thienopyrimidine derivatives found that this compound exhibited comparable effects to indomethacin, a well-known anti-inflammatory drug. This study highlights the compound's potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(5-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.

    4-(5-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)quinoline: Contains a quinoline ring, which may confer different biological properties.

Uniqueness

The unique combination of the thienyl, pyrrolyl, and pyrimidine rings in 4-(5-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine may result in distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

4-(5-Chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a pyrimidine ring with thienyl and pyrrolyl substituents, which may influence its interaction with biological targets.

  • IUPAC Name : 4-(5-chlorothiophen-2-yl)-2-pyrrol-1-ylpyrimidine
  • Molecular Formula : C₁₂H₈ClN₃S
  • Molecular Weight : 261.73 g/mol
  • CAS Number : 860788-63-2

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes, receptors, and nucleic acids. The specific mechanism of action can vary depending on the target but generally involves modulation of biochemical pathways that are crucial for cellular function.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may display antimicrobial properties against Gram-positive bacteria. For instance, compounds with similar structures have shown effective minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Enterococcus faecalis .
  • Anticancer Activity : The compound's structural analogs have been evaluated for anticancer potential. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. Such studies often employ viability assays to assess the effectiveness of the compounds .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialS. aureusMIC = 32 µg/mL
AntimicrobialE. faecalisVariable MICs reported
AnticancerA549 cellsCytotoxicity reduction by up to 67%
AnticancerVarious cancer linesStructure-dependent activity observed

Detailed Findings

  • Antimicrobial Studies :
    • Compounds similar to this compound have demonstrated effective antibacterial properties against resistant strains, indicating potential for development as new antibiotics.
    • Specific derivatives showed MIC values ranging from 32 µg/mL to higher concentrations depending on the bacterial strain.
  • Anticancer Studies :
    • In vitro testing on A549 cells revealed that specific modifications to the pyrimidine structure significantly enhanced cytotoxicity, suggesting that further structural optimization could yield more potent anticancer agents.
    • The presence of the thienyl and pyrrolyl groups appears to play a critical role in enhancing biological activity compared to other similar compounds lacking these substituents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(5-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous pyrimidine derivatives. For example, Pd(OAc)₂ with tert-butyl hydroperoxide (TBHP) as an oxidant in toluene at 60–120°C efficiently couples heteroaromatic aldehydes to pyrrole-pyrimidine scaffolds . Yield optimization requires precise control of reaction time (1.5–7 hours) and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by ¹H/¹³C NMR are critical .

Q. How should researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns and aromatic proton environments (e.g., distinguishing pyrrole NH protons at δ 8–9 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or regioselectivity issues, as seen in related pyrimidine structures .

Q. What are the recommended protocols for assessing its physicochemical properties?

  • Methodological Answer :

  • Lipophilicity (LogP) : Measure via reversed-phase HPLC using a C18 column and a methanol/water gradient .
  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition points .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in kinase inhibition?

  • Methodological Answer :

  • Substituent Modifications : Replace the 5-chlorothienyl group with fluorophenyl or methylpyrazole moieties to evaluate steric/electronic effects on kinase binding (e.g., Jak2 inhibition assays) .
  • Biological Assays : Test inhibitory activity against Jak/STAT pathways using Ba/F3 TEL-Jak2 cell lines, with IC₅₀ determination via MTT assays .
  • Computational Docking : Use AutoDock Vina to model interactions with Jak2’s ATP-binding pocket, focusing on hydrogen bonding with Lys882 and hydrophobic contacts .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrimidines?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from kinase profiling studies (e.g., PubChem BioAssay) to identify off-target effects or assay-specific variability .
  • Cellular Context : Replicate experiments in isogenic cell lines (e.g., Jak2 V617F vs. wild-type) to isolate mutation-dependent activity .
  • Dose-Response Curves : Use Hill slope analysis to distinguish allosteric vs. competitive inhibition mechanisms .

Q. How can computational models predict the drug-likeness and toxicity of this compound?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to calculate bioavailability scores, BBB permeability, and CYP450 inhibition risks .
  • Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity (e.g., mitochondrial membrane disruption) and mutagenicity (Ames test alerts) .
  • QSAR Modeling : Train models on pyrimidine derivatives with known IC₅₀ values to prioritize synthetic targets .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Methodological Answer :

  • Catalyst Recycling : Optimize Pd(OAc)₂ recovery via aqueous/organic biphasic systems to reduce costs .
  • Purification : Transition from column chromatography to recrystallization (e.g., ethanol/water mixtures) for gram-scale batches .
  • Stability Testing : Monitor hydrolytic degradation under physiological conditions (pH 2–9) to define storage guidelines .

Contradiction Handling & Validation

Q. How to address discrepancies in biological activity between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models to identify bioavailability limitations .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., oxidative dechlorination) that may reduce efficacy .
  • Dose Optimization : Conduct MTD (maximum tolerated dose) studies to balance efficacy and toxicity .

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